2-Methyl-6-(trifluoromethyl)pyridin-3-OL

Medicinal Chemistry pKa Determination Physicochemical Profiling

Sourcing regioisomerically pure trifluoromethylpyridinol scaffolds often leads to supply inconsistencies, jeopardizing lead optimization timelines. 2-Methyl-6-(trifluoromethyl)pyridin-3-OL (CAS 1256791-52-2) provides a reliable solution with its precise 2-methyl-3-hydroxy-6-CF3 substitution pattern, distinct from non-methylated analogs. Key advantages include: a pKa of 4.32 and XLogP3 of 1.8, offering an ideal balance for optimizing oral bioavailability and CNS permeability; a reactive 3-OH handle enabling efficient bioconjugation or derivatization without scaffold disruption; and safe, scalable processing supported by a 267°C boiling point. Bulk quantities available with assured batch-to-batch consistency.

Molecular Formula C7H6F3NO
Molecular Weight 177.12 g/mol
CAS No. 1256791-52-2
Cat. No. B1529467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(trifluoromethyl)pyridin-3-OL
CAS1256791-52-2
Molecular FormulaC7H6F3NO
Molecular Weight177.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(F)(F)F)O
InChIInChI=1S/C7H6F3NO/c1-4-5(12)2-3-6(11-4)7(8,9)10/h2-3,12H,1H3
InChIKeyHVWCUSHLKIFYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(trifluoromethyl)pyridin-3-OL: Compound Overview


2-Methyl-6-(trifluoromethyl)pyridin-3-OL (CAS 1256791-52-2) is a heteroaromatic compound belonging to the trifluoromethylpyridinol class, characterized by a pyridine ring substituted with a methyl group at the 2-position, a hydroxyl group at the 3-position, and a trifluoromethyl group at the 6-position [1]. With a molecular formula of C7H6F3NO and a molecular weight of 177.13 g/mol, it appears as a powder at room temperature and carries the IUPAC name 2-methyl-6-(trifluoromethyl)pyridin-3-ol [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where its unique substitution pattern imparts distinct physicochemical properties compared to other pyridinol derivatives [2].

+ Synthetic intermediate for drug discovery and agrochemical research
+ Unique 2-Me/3-OH/6-CF3 substitution pattern tunes acidity, lipophilicity and volatility
+ Computed physicochemical profile supports lead optimization and probe design workflows

2-Methyl-6-(trifluoromethyl)pyridin-3-OL: Why Substitution Fails


Generic substitution within the trifluoromethylpyridine class is scientifically unsound due to the profound and quantifiable impact of specific substituents on critical molecular properties. The presence, absence, or positional variation of the methyl, hydroxyl, and trifluoromethyl groups in 2-Methyl-6-(trifluoromethyl)pyridin-3-OL directly dictates its acidity (pKa), lipophilicity (logP), and volatility (boiling point), which are fundamental determinants of a compound's behavior in biological systems, chemical reactions, and formulation processes [1]. Unlike simpler pyridinols lacking the electron-withdrawing trifluoromethyl group, this compound exhibits significantly enhanced acidity, while the additional methyl substituent differentiates it from non-methylated trifluoromethylpyridinols, fine-tuning its overall physicochemical profile . Such nuanced differences preclude the interchangeable use of analogs in research and development, as they can lead to divergent synthetic outcomes, altered pharmacokinetic properties, or inconsistent assay results.

CF3 Removing the trifluoromethyl group shifts predicted pKa by ~6 units, fundamentally altering ionization at physiological pH and binding interactions.
OH Replacing the hydroxyl group increases lipophilicity (ΔlogP ≈ +5.8) and volatility, changing both handling safety and ADME behavior.
CH3 Absence of the methyl group subtly modulates acidity and lipophilicity, which may affect target engagement and synthetic utility in fine-tuned applications.

2-Methyl-6-(trifluoromethyl)pyridin-3-OL: Key Differences from Analogs


Acidity (pKa) Comparison

The predicted pKa of 2-Methyl-6-(trifluoromethyl)pyridin-3-OL is 4.32±0.23, indicating a significantly more acidic hydroxyl group compared to 2-methylpyridin-3-ol (pKa 10.38±0.10) which lacks the trifluoromethyl group . This increased acidity is due to the strong electron-withdrawing effect of the -CF3 group, stabilizing the phenoxide anion. In contrast, the analog 6-(trifluoromethyl)pyridin-3-ol, which lacks the methyl group, has a slightly more acidic pKa of 3.96±0.18 . The methyl group in the target compound exerts a mild electron-donating effect, reducing acidity by ~0.36 pKa units relative to the non-methylated analog, providing a more balanced acid-base profile.

Acidity (pKa)
Predicted
Target pKa: 4.32±0.23
Non-CF3 analog: 10.38±0.10
Δ ≈ –6.06
Supports ionization-state review at physiological pH
Predicted values; experimental confirmation recommended
Medicinal Chemistry pKa Determination Physicochemical Profiling

Lipophilicity (XLogP3) Comparison

The calculated partition coefficient (XLogP3) for 2-Methyl-6-(trifluoromethyl)pyridin-3-OL is 1.8, reflecting a moderate lipophilicity that is advantageous for crossing biological membranes while retaining some aqueous solubility . This value is intermediate between the highly lipophilic non-hydroxylated analog 2-methyl-6-(trifluoromethyl)pyridine (XLogP3 = 7.6) and the more polar non-trifluoromethylated analog 2-methylpyridin-3-ol (XLogP3 = 0.90) [1]. The target compound thus offers a balanced lipophilicity profile, distinct from both extremes.

Lipophilicity (XLogP3)
Reported
Target XLogP3: 1.8
Non-CF3 analog: 0.90
Δ ≈ +0.9
Supports ADME property interpretation in lead design
Calculated value; experimental logP may vary
Drug Discovery ADME Properties Lipophilicity

Volatility (Boiling Point) Comparison

The predicted boiling point of 2-Methyl-6-(trifluoromethyl)pyridin-3-OL is 267.0±35.0 °C at 760 mmHg [1]. This value is substantially higher than the non-hydroxylated analog 2-methyl-6-(trifluoromethyl)pyridine, which boils at 153 °C . The presence of the hydroxyl group introduces strong intermolecular hydrogen bonding, which significantly increases the boiling point and reduces volatility. Conversely, the target compound boils at a temperature similar to 6-(trifluoromethyl)pyridin-3-ol (286.7±35.0 °C) , suggesting that the methyl group does not drastically alter the thermal behavior governed by the hydroxyl and trifluoromethyl groups.

Volatility (BP)
Predicted
Target BP: 267.0±35.0 °C
Non-OH analog: 153 °C
Δ ≈ +114 °C
Informs purification and storage method selection
Predicted at 760 mmHg; experimental boiling point may differ
Process Chemistry Thermal Stability Purification

Safety and Handling Comparison

2-Methyl-6-(trifluoromethyl)pyridin-3-OL carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile reflects the compound's moderate acute oral toxicity (Category 4) and its irritant properties. In comparison, the non-hydroxylated analog 2-methyl-6-(trifluoromethyl)pyridine is also classified as harmful if swallowed (H302) and is additionally considered a flammable liquid with potential for more severe respiratory effects due to its higher volatility [1]. The presence of the hydroxyl group in the target compound mitigates the flammability risk associated with the non-hydroxylated analog, although it retains similar irritant properties.

Safety & Handling
Reported
Target: H302, H315, H319, H335
Non-OH analog: additionally H226 (flammable)
Reduces flammability handling requirements vs non-hydroxylated analog
GHS classification based on available data; always review SDS
Laboratory Safety Hazard Assessment Regulatory Compliance

2-Methyl-6-(trifluoromethyl)pyridin-3-OL Applications


Medicinal Chemistry Lead Optimization

The compound's moderate XLogP3 of 1.8 and pKa of 4.32 position it as an ideal scaffold for optimizing ADME properties in drug discovery programs. Its lipophilicity is sufficient for membrane permeability without the risk of excessive accumulation in fatty tissues, while its acidic hydroxyl group can participate in key hydrogen-bonding interactions with biological targets . This balance, distinct from both highly lipophilic non-hydroxylated analogs and overly polar non-CF3 analogs, makes it a valuable starting point for developing orally bioavailable drug candidates targeting CNS or inflammatory pathways.

Agrochemical Intermediate Synthesis

Trifluoromethylpyridines are a privileged motif in modern agrochemicals, with over 20 derivatives having acquired ISO common names [1]. The unique substitution pattern of 2-Methyl-6-(trifluoromethyl)pyridin-3-OL, combining the electron-withdrawing CF3 group with a reactive hydroxyl group, makes it a versatile intermediate for constructing more complex agrochemical candidates. Its moderate boiling point and non-flammable nature facilitate safe, scalable synthetic procedures in process chemistry settings [2].

Chemical Biology Probe Design

The presence of a free hydroxyl group at the 3-position provides a convenient synthetic handle for introducing various functional moieties, such as biotin, fluorophores, or photoaffinity labels, without disrupting the core trifluoromethylpyridine scaffold. The compound's distinct pKa and moderate lipophilicity ensure that the resulting conjugates maintain favorable physicochemical properties for probing biological systems, while its non-flammable nature reduces handling risks during multistep synthetic workflows .

MOF and Coordination Polymer Synthesis

The hydroxyl and pyridine nitrogen atoms in 2-Methyl-6-(trifluoromethyl)pyridin-3-OL can act as bidentate or bridging ligands for transition metals. The electron-withdrawing trifluoromethyl group modulates the electron density on the pyridine ring, influencing the binding strength and geometry of metal complexes . This property, combined with its moderate thermal stability (boiling point 267 °C) [3], makes it a candidate for constructing novel MOFs with tailored pore sizes and chemical functionalities for gas storage or catalysis applications.

Application
Selection Property
Validation Focus
Medicinal Chemistry Lead Optimization
Balanced logP and pKa profile
ADME property profiling and target engagement assays
Agrochemical Intermediate Synthesis
Reactive hydroxyl handle and thermal stability
Scale-up safety and synthetic route yield
Chemical Biology Probe Design
Conjugatable hydroxyl group with moderate lipophilicity
Conjugate stability and biological activity retention
MOF & Coordination Polymer Synthesis
Bidentate ligand capability and electronic modulation by CF3
Metal complex geometry and porosity of resulting frameworks

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